N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a phenyl group and a thiophene-substituted acetamide side chain. This structure combines aromatic and heterocyclic motifs, which are commonly associated with bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(11-14-3-2-10-23-14)20-13-7-5-12(6-8-13)17-21-15-4-1-9-19-18(15)24-17/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVAQCJSDWNQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolopyridine Core: Starting from a suitable pyridine derivative, the thiazole ring can be constructed through cyclization reactions involving sulfur-containing reagents.
Coupling with Phenyl Ring: The thiazolopyridine core can be coupled with a halogenated phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of Thiophene Ring: The phenyl ring can be further functionalized to introduce the thiophene ring, often through C-H activation or other cross-coupling reactions.
Acetamide Formation: Finally, the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural features are compared to related molecules below:
Key Observations :
- Thiazolo-pyridine vs.
- Thiophene vs. Fluorophenyl Substituents : Thiophene moieties (as in the target compound and ) may enhance π-π stacking interactions, whereas fluorophenyl groups (e.g., GSK1570606A ) improve metabolic stability and binding affinity.
- Triazole vs. Pyrazole Linkers : Triazole-containing analogs () exhibit apoptosis-inducing activity, suggesting that nitrogen-rich linkers could enhance cytotoxicity compared to simpler acetamide derivatives.
Pharmacological Comparison
Anticancer Activity
- Apoptosis Induction : Compound 55 (), which shares the thiophene-acetamide group, showed IC50 values of 2.1–4.8 µM against colon cancer cells (HCT-116), comparable to 5-fluorouracil. The target compound’s thiazolo-pyridine core may further modulate pro-apoptotic pathways.
- Kinase Inhibition : GSK1570606A () inhibited VEGFR2 with IC50 < 100 nM. The thiazolo[5,4-b]pyridine scaffold in the target compound could similarly target ATP-binding pockets in kinases.
Antibacterial Activity
- Mycobacterial Targets : The pyrazole-thiazole hybrid in inhibited Mycobacterium tuberculosis growth (MIC = 3.12 µg/mL). Structural parallels suggest the target compound may act on similar enzyme targets (e.g., PanK, PyrG).
Receptor Modulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
